molecular formula C5H10N2O3 B10824184 L-Glutamine-2,3,3,4,4-d5

L-Glutamine-2,3,3,4,4-d5

Cat. No.: B10824184
M. Wt: 151.18 g/mol
InChI Key: ZDXPYRJPNDTMRX-NKXUJHECSA-N
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Description

L-Glutamine-2,3,3,4,4-d5 is a deuterated form of L-Glutamine, an amino acid that plays a crucial role in various metabolic processes. The deuterium atoms replace the hydrogen atoms at specific positions in the molecule, making it useful in various scientific studies, particularly in metabolic and biochemical research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Glutamine-2,3,3,4,4-d5 typically involves the incorporation of deuterium into the L-Glutamine molecule. This can be achieved through several methods, including:

    Hydrogen-Deuterium Exchange: This method involves the exchange of hydrogen atoms with deuterium in the presence of a deuterium source such as heavy water (D2O).

    Chemical Synthesis: This involves the use of deuterated reagents in the synthesis of L-Glutamine.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using deuterated precursors and optimized reaction conditions to ensure high yield and purity. The process is typically carried out in specialized facilities equipped to handle deuterated compounds .

Chemical Reactions Analysis

Types of Reactions

L-Glutamine-2,3,3,4,4-d5 undergoes various chemical reactions similar to its non-deuterated counterpart. These include:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the integrity of the deuterium atoms .

Major Products Formed

The major products formed from these reactions include deuterated glutamic acid, deuterated glutamine derivatives, and other deuterated amino acids .

Scientific Research Applications

L-Glutamine-2,3,3,4,4-d5 has a wide range of applications in scientific research:

Mechanism of Action

L-Glutamine-2,3,3,4,4-d5 exerts its effects by participating in various metabolic pathways. It is converted to deuterated glutamate by the enzyme glutaminase, which then enters the tricarboxylic acid cycle. This conversion is crucial for energy production and the synthesis of nucleotides and other amino acids . The deuterium atoms help in tracing these pathways and understanding the detailed mechanisms of action .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific deuterium labeling, which makes it particularly useful in studies involving hydrogen-deuterium exchange and metabolic tracing. Its stability and incorporation into metabolic pathways without altering the biological activity of glutamine make it a valuable tool in research .

Biological Activity

L-Glutamine-2,3,3,4,4-d5 is a deuterated form of the non-essential amino acid L-glutamine, characterized by the substitution of five hydrogen atoms with deuterium. This isotopic labeling enhances its utility in various biochemical and metabolic studies. The compound plays a significant role in cellular metabolism, protein synthesis, and nitrogen transport. This article delves into the biological activity of this compound, highlighting its mechanisms of action, applications in research, and relevant case studies.

This compound participates in several critical metabolic pathways:

  • Conversion to Glutamate : The compound is converted to deuterated glutamate by the enzyme glutaminase. This reaction is crucial for entering the tricarboxylic acid (TCA) cycle, which is essential for energy production and the synthesis of nucleotides and other amino acids.
  • Role in Immune Function : L-glutamine is vital for maintaining the integrity of the gastrointestinal tract and supporting immune cell function. It acts as a preferred fuel source for enterocytes and lymphocytes, enhancing their proliferation and activity during catabolic states .
  • Metabolic Tracing : The deuterated nature of this compound allows researchers to trace metabolic pathways using techniques such as mass spectrometry. This capability provides insights into how glutamine is utilized within various biological systems.

Applications in Research

This compound has diverse applications across multiple fields:

  • Metabolic Studies : Used as a tracer to investigate glutamine metabolism and its role in various diseases like cancer and diabetes.
  • Biochemical Research : Aids in studying enzyme kinetics and protein synthesis mechanisms.
  • Medical Research : Investigated for its potential therapeutic effects on conditions associated with altered glutamine metabolism .

Case Studies

  • Cancer Metabolism : A study demonstrated that L-glutamine metabolism is significantly altered in cancer cells. By using this compound as a tracer, researchers tracked how glutamine-derived metabolites contribute to tumor growth and survival .
  • Immune Response : Research showed that supplementation with L-glutamine can enhance immune responses during stress conditions by improving gut barrier function and reducing bacterial translocation .

Data Table: Comparison of Glutamine Forms

Compound NameStructureUnique Features
L-GlutamineC5H10N2O2Non-deuterated form; widely used in nutrition
L-Glutamic AcidC5H9NO4Involved in neurotransmission
N-Acetyl-L-GlutamineC7H12N2O3Acetylated form; enhances solubility
This compound C5D5H5N2O2 Deuterated form; allows precise tracking in studies

Properties

IUPAC Name

(2S)-2,5-diamino-2,3,3,4,4-pentadeuterio-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N2O3/c6-3(5(9)10)1-2-4(7)8/h3H,1-2,6H2,(H2,7,8)(H,9,10)/t3-/m0/s1/i1D2,2D2,3D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDXPYRJPNDTMRX-NKXUJHECSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(=O)N)C(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H][C@@](C(=O)O)(C([2H])([2H])C([2H])([2H])C(=O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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